1-(3-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}methanesulfonamide is a compound with significant research potential. Its molecular formula is and it has a molecular weight of 343.43 g/mol. This compound is primarily utilized in non-human research contexts, particularly in the fields of medicinal chemistry and pharmacology.
The compound is classified under sulfonamides, which are known for their diverse biological activities. It includes a thiophene moiety, which is often associated with various pharmacological properties, including anticancer and antimicrobial effects . The compound's CAS number is 2097934-97-7, facilitating its identification in chemical databases.
The synthesis of 1-(3-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}methanesulfonamide involves several steps that typically include the formation of the thiophene derivative followed by the introduction of the fluorophenyl and methanesulfonamide groups.
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. The use of protecting groups may be necessary to prevent unwanted reactions during the synthesis process.
The structure of 1-(3-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}methanesulfonamide can be described by its distinct functional groups:
The compound's InChI key is NIXWHAIZTAKQMG-UHFFFAOYSA-N, which aids in its identification in chemical databases. The canonical SMILES representation is CC(CC1=CSC=C1)(CNS(=O)(=O)CC2=CC(=CC=C2)F)O
, providing a textual representation of its structure.
The compound may participate in various chemical reactions typical for sulfonamides and thiophene derivatives:
Reactions involving this compound often require specific catalysts or reagents to facilitate the desired transformations while minimizing side reactions.
The mechanism of action for 1-(3-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}methanesulfonamide likely involves interaction with specific biological targets, such as enzymes or receptors.
Research indicates that compounds similar to this one exhibit properties such as anticancer, anti-inflammatory, and antimicrobial activities, suggesting a multifaceted mechanism of action within biological systems.
The physical properties of 1-(3-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}methanesulfonamide include:
Chemical properties include stability under various conditions, reactivity towards nucleophiles, and potential for forming complexes with metal ions or other small molecules.
This compound has several scientific uses:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: